molecular formula C19H13ClFN3O4 B2720809 1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-38-3

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2720809
CAS No.: 942009-38-3
M. Wt: 401.78
InChI Key: FERZANHUZDQDNN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942009-38-3) is a high-purity chemical compound supplied for non-human research applications. This compound features a complex dihydropyridine core structure, a scaffold known for its significant role in medicinal chemistry and drug discovery efforts . With a molecular formula of C19H13ClFN3O4 and a molecular weight of 401.78 g/mol , it is characterized by the presence of both a 4-chlorobenzyl and a 4-fluoro-3-nitrophenyl group, which are common pharmacophores in the development of bioactive molecules. The structural motif of the 1,6-dihydropyridine-6-one is found in various investigational compounds, including kinase inhibitors, highlighting the potential research value of this compound in the study of enzymatic activity and signal transduction pathways . As a building block, it offers researchers a versatile intermediate for further chemical functionalization, such as amide bond formation or nucleophilic substitution reactions, enabling the synthesis of novel derivatives for screening and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-14-4-1-12(2-5-14)10-23-11-13(3-8-18(23)25)19(26)22-15-6-7-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERZANHUZDQDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable base to form the chlorophenyl intermediate.

    Nitration of the fluorophenyl ring: The fluorophenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling reaction: The chlorophenyl intermediate is then coupled with the nitrated fluorophenyl compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a dihydropyridine-carboxamide core with several analogs, but differences in substituents critically modulate its properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Pharmacological Notes
Target Compound : 1-[(4-Chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine 4-Chlorobenzyl, 4-fluoro-3-nitrophenyl ~414.8* ~3.2 (estimated) Limited data; nitro group may enhance reactivity
Analog 1 : N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide Dihydropyridine 3-Trifluoromethylbenzyl, 4-carbamoylphenyl ~446.4 ~2.8 (reported) Improved solubility due to carbamoyl group; potential kinase inhibition
Analog 2 : 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide Dihydropyridazine 3-Chlorophenyl, 4-chlorophenyl, 4-trifluoromethyl ~442.7 ~3.5 (estimated) Higher lipophilicity; dihydropyridazine core may alter target selectivity

Key Observations :

The 4-chlorobenzyl substituent enhances lipophilicity relative to Analog 1’s 3-trifluoromethylbenzyl group but may reduce metabolic stability due to halogenation .

Core Structure Differences :

  • The dihydropyridine ring in the target compound and Analog 1 offers conformational flexibility, whereas Analog 2’s dihydropyridazine core introduces rigidity, possibly affecting binding to planar active sites .

Pharmacological Potential: Analog 1’s 4-carbamoylphenyl group improves aqueous solubility (LogP ~2.8), making it more drug-like than the target compound (estimated LogP ~3.2). Analog 2’s trifluoromethyl group may enhance metabolic resistance but could increase off-target interactions due to higher lipophilicity .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 4-chlorobenzyl-substituted dihydropyridine acid chloride with 4-fluoro-3-nitroaniline, analogous to methods in (e.g., using tetramethylisouronium hexafluorophosphate as a coupling agent) .
  • Data Gaps: No direct biological data (e.g., IC50, toxicity) are available for the target compound. Predictions are based on structural analogs, which limits authoritative conclusions.

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, known by its CAS number 942009-38-3, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and enzyme inhibitory properties based on various research findings.

Chemical Structure and Properties

The compound's molecular formula is C_{18}H_{16}F_{N}_5O_{3} with a molecular weight of 401.42 g/mol. Its structure includes a dihydropyridine core modified with various functional groups that may influence its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In a study involving derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, one derivative demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in J774A.1 cells. This compound also showed efficacy in reducing symptoms in LPS-induced acute lung injury (ALI) models in mice, indicating its therapeutic potential against inflammation-related diseases .

2. Antibacterial Activity

The antibacterial properties of similar compounds have been documented extensively. For instance, synthesized derivatives containing the dihydropyridine moiety were evaluated for their antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Results showed moderate to strong activity against these bacteria, suggesting that modifications in the structure could enhance antibacterial efficacy .

3. Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been explored. In particular, derivatives have shown significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections. The most active compounds demonstrated IC50 values significantly lower than standard reference drugs, indicating strong enzyme inhibitory potential .

Case Studies and Research Findings

Study Biological Activity Findings
Study AAnti-inflammatorySignificant reduction in IL-6 and TNF-α levels; improved survival in ALI mouse models .
Study BAntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis; structure-activity relationship analysis suggested enhancements .
Study CEnzyme inhibitionStrong AChE and urease inhibition; IC50 values as low as 0.63 µM compared to standard drugs .

Pharmacokinetics

Pharmacokinetic studies suggest favorable absorption and distribution characteristics for the compound. The half-life (T1/2) is reported at approximately 11.8 hours with a bioavailability (F) of around 36.3%, indicating that the compound could maintain therapeutic levels over extended periods, which is beneficial for chronic conditions requiring long-term treatment .

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